2-Bromo-6-(dimethylamino)phenol
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Overview
Description
2-Bromo-6-(dimethylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a dimethylamino group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 6-(dimethylamino)phenol using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
2-Bromo-6-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylamino)phenol involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(dimethylamino)phenol
- 2-Bromo-5-(dimethylamino)phenol
- 2-Bromo-3-(dimethylamino)phenol
Uniqueness
2-Bromo-6-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-6-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)7-5-3-4-6(9)8(7)11/h3-5,11H,1-2H3 |
InChI Key |
KUJKEOPGCIDDPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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